

initial safety and tolerability findings for AMT130

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An In-depth Technical Guide to the Initial Safety and Tolerability Findings for AMT-130

Introduction

AMT-130 is an investigational gene therapy developed by uniQure for the treatment of Huntington's disease (HD), a fatal, inherited neurodegenerative disorder.[1][2] The therapy is designed as a one-time treatment administered directly to the brain.[1][2][3] It consists of an adeno-associated virus serotype 5 (AAV5) vector that delivers a microRNA (miRNA) designed to silence the huntingtin (HTT) gene.[4] This approach aims to lower the production of the huntingtin protein, including its mutated form (mHTT), which is the underlying cause of Huntington's disease.[1][3] This document provides a detailed overview of the initial safety, tolerability, and exploratory efficacy findings from the pivotal Phase I/II clinical trials of AMT-130.

Safety and Tolerability Profile

Across the Phase I/II clinical studies, AMT-130 has demonstrated a manageable safety profile and has been generally well-tolerated at both low and high doses.[5][6][7] As of the data cutoff of June 30, 2025, no new serious adverse events related to the drug have been reported since December 2022.[5][7]

The most frequently observed adverse events were associated with the neurosurgical administration procedure.[3][5][7] Importantly, all of these procedure-related adverse events have resolved.[3][5][7]



Category	Finding	Citation
Overall Assessment	Generally well-tolerated with a manageable safety profile at both low and high doses.	[5][6]
Serious Adverse Events	No new drug-related serious adverse events have been observed since December 2022.	[5][6]
Common Adverse Events	The most common adverse events were related to the surgical administration procedure, all of which resolved.	[3][5]

Clinical Efficacy Data (Exploratory Endpoints)

The pivotal Phase I/II study met its primary endpoint, with the high-dose group of AMT-130 showing a statistically significant slowing of disease progression compared to a propensity score-matched external control group derived from the Enroll-HD natural history dataset.[5][7] The findings below are based on 36 months of follow-up data.

Table 1: Key Efficacy Outcomes at 36 Months (High-Dose Group vs. External Control)



Endpoint	Measure	AMT-130 High- Dose Group (Mean Change from Baseline)	External Control Group (Mean Change from Baseline)	Slowing of Disease Progressi on	P-value	Citations
Primary Endpoint	Composite Unified Huntington' s Disease Rating Scale (cUHDRS)	-0.38	-1.52	75%	p=0.003	[5]
Key Secondary Endpoint	Total Functional Capacity (TFC)	-0.36	-0.88	60%	p=0.033	[5][6]
Cognitive Function	Symbol Digit Modalities Test (SDMT)	-0.44	-3.73	88%	p=0.052	[1][6]
Cognitive Function	Stroop Word Reading Test (SWRT)	Not specified	Not specified	113%	N/A	[1][3]



	Biomarker	Cerebrospi nal Fluid Neurofilam ent Light Chain (CSF NfL)	-8.2% (decrease from baseline)	Not applicable	Favorable Trend	N/A	[6]
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Experimental Protocols Phase I/II Clinical Trial Design

The evaluation of AMT-130 is being conducted through two multi-center, dose-escalating Phase I/II clinical studies in the U.S. and Europe.

- Study Design: The U.S. study is a Phase I/II, randomized, double-blind, imitation (sham) surgery-controlled trial.[8][9][10] It consists of a 12-month blinded core study period, followed by an unblinded long-term follow-up for five years.[9]
- Patient Population: The trials enrolled patients with early-manifest Huntington's disease.[9] In the U.S. study, a total of 26 patients were enrolled in the initial cohorts.
- Dosing and Randomization: Participants were randomized into cohorts receiving either a low dose (6x10¹² vector genomes) or a high dose (6x10¹³ vector genomes) of AMT-130, or a sham surgery.[11]
 - Low-Dose Cohort: 6 patients treated, 4 control.
 - High-Dose Cohort: 10 patients treated, 6 control.
- Intervention: Patients in the treatment arms received a single administration of AMT-130.[1]
 The therapy was delivered directly into the striatum (specifically the caudate and putamen nuclei) via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[2]
- Control: Patients in the control group underwent an imitation surgery where superficial holes were drilled into the skull, but no infusion was administered.

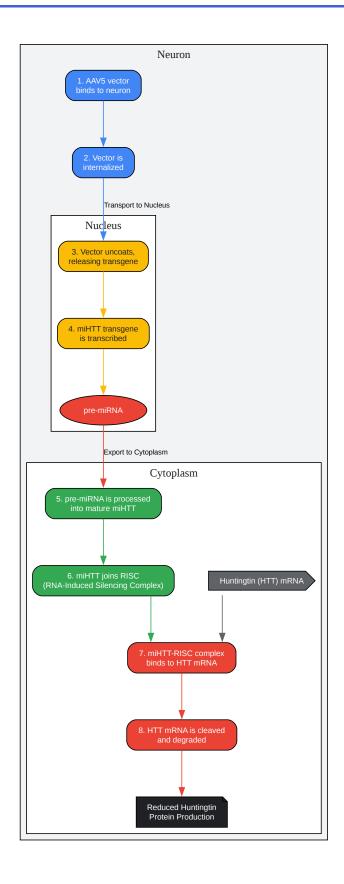


- Primary Outcome Measures: The primary objective was to assess the safety and tolerability
 of AMT-130.[10] An exploratory primary efficacy endpoint was the change from baseline in
 the composite Unified Huntington's Disease Rating Scale (cUHDRS).[5]
- Key Secondary and Exploratory Measures: These included Total Functional Capacity (TFC),
 Total Motor Score (TMS), Symbol Digit Modalities Test (SDMT), and levels of neurofilament
 light chain (NfL) in the cerebrospinal fluid (CSF) as a biomarker for neuronal damage.[5][6]
 [10]

Mandatory Visualization Mechanism of Action of AMT-130

The therapeutic goal of AMT-130 is to inhibit the production of the huntingtin protein (HTT). This is achieved by delivering a specially designed microRNA that targets the HTT messenger RNA (mRNA) for degradation, thereby reducing the synthesis of both the normal and the mutant huntingtin proteins.[4]





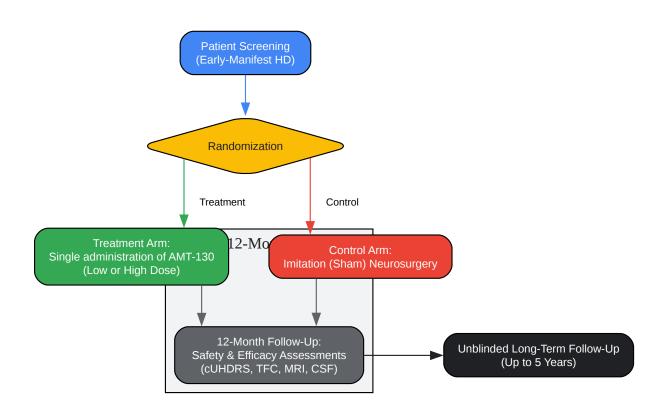
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Caption: AMT-130 Mechanism of Action via RNA interference.



Phase I/II Clinical Trial Workflow

The clinical trial follows a structured workflow from patient enrollment to long-term follow-up to rigorously assess the safety and efficacy of the treatment.



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Caption: Workflow of the randomized, controlled Phase I/II trial of AMT-130.

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Foundational & Exploratory





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